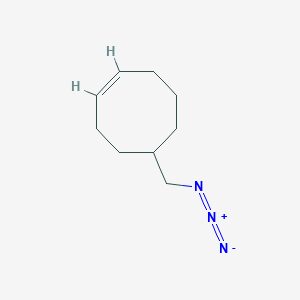
5-Methoxy-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-methylpyridine-3-carbonitrile is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is also known as MMPCN and has a molecular formula of C8H8N2O.
Aplicaciones Científicas De Investigación
Conversion to Sustainable Polymers and Fuels
5-Methoxy-6-methylpyridine-3-carbonitrile is a compound that may be involved in the synthesis of 5-hydroxymethylfurfural (HMF) and its derivatives, which are pivotal in creating sustainable polymers and fuels from plant biomass. HMF is a versatile platform chemical with potential applications in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, represent a renewable alternative to non-renewable hydrocarbon sources, indicating a significant role in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthesis of Pharmaceutical Compounds
Another application involves the synthesis of pharmaceutical compounds, as seen in the production of omeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). The chemical is part of the synthesis process of omeprazole, highlighting its importance in the development of anti-ulcer drugs. This role underscores the compound's significance in pharmaceutical manufacturing and its potential for creating novel pharmaceutical impurities that could be used for further studies or as standard impurities in marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propiedades
IUPAC Name |
5-methoxy-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-8(11-2)3-7(4-9)5-10-6/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPOCRPLKMPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-methylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2570008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2570011.png)
![7-(4-methoxyphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570012.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2570014.png)
![4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2570015.png)

![N-(3,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570021.png)
![3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B2570022.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2570025.png)

